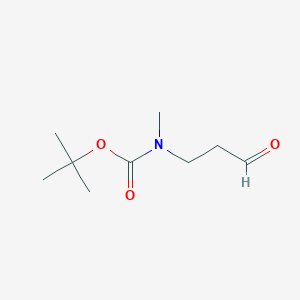

tert-Butyl methyl(3-oxopropyl)carbamate

Overview

Description

tert-Butyl methyl(3-oxopropyl)carbamate is an organic compound with the molecular formula C9H17NO3. It is a carbamate derivative, often used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl methyl(3-oxopropyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with methyl 3-oxopropionate. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic attack on the ester. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(3-oxopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction produces amines .

Scientific Research Applications

tert-Butyl methyl(3-oxopropyl)carbamate is widely used in scientific research, including:

Chemistry: As an intermediate in organic synthesis, it is used to create more complex molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors.

Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(3-oxopropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl carbamate: Another carbamate derivative used for similar purposes.

Methyl 3-oxopropionate: A precursor in the synthesis of tert-Butyl methyl(3-oxopropyl)carbamate.

tert-Butyl N-(3-oxopropyl)carbamate: A closely related compound with similar reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications .

Biological Activity

tert-Butyl methyl(3-oxopropyl)carbamate (CAS Number: 10442454) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.

- Molecular Formula : C9H17NO3

- Molecular Weight : 185.24 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 350 °C

- Flash Point : 150 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Studies have shown that similar compounds can reduce neuroinflammation and protect against amyloid-beta (Aβ) peptide-induced toxicity in neuronal cells.

Enzymatic Inhibition

In vitro studies suggest that this compound may act as an inhibitor for crucial enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's disease. For instance, derivatives of the compound have shown IC50 values indicating effective inhibition against AChE.

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarities | Differences | Potential Applications |

|---|---|---|---|

| tert-butyl (3-formyl-4-hydroxyphenyl)carbamate | Both contain a carbamate moiety | Different aromatic structures | Antioxidant properties |

| tert-butyl 4-amino-1-cyclobutyl-3,4-dioxobutan-2-y | Similar cyclobutyl structure | Different functional groups | Potential anti-cancer activity |

Neuroprotective Studies

A study explored the protective effects of compounds similar to this compound against Aβ-induced toxicity in astrocytes. The findings indicated a significant reduction in pro-inflammatory cytokines, suggesting potential applications in treating neurodegenerative diseases.

Inhibition Studies

In a related study, derivatives were tested for their inhibitory effects on β-secretase. One derivative exhibited an IC50 value of 15.4 nM, indicating strong inhibition. This suggests that this compound may possess similar inhibitory properties.

Toxicity Studies

Toxicity assessments are crucial for determining the safety profile of any new compound. Initial studies indicate that this compound has low acute toxicity; however, long-term effects and chronic exposure require further investigation.

Properties

IUPAC Name |

tert-butyl N-methyl-N-(3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10(4)6-5-7-11/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAKABOTZNERRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439933 | |

| Record name | tert-Butyl methyl(3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273757-11-2 | |

| Record name | tert-Butyl methyl(3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-methyl-N-(3-oxopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.